
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib has shown promising results in preclinical studies for the treatment of other types of cancer and has been the subject of extensive research in recent years.
作用機序
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide targets a number of signaling pathways that are dysregulated in cancer cells, including the vascular endothelial growth factor (VEGF) receptor, platelet-derived growth factor (PDGF) receptor, and stem cell factor receptor (KIT). By inhibiting these receptors, this compound blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have a number of biochemical and physiological effects. These include inhibition of angiogenesis, modulation of the immune response, and alteration of the tumor microenvironment.
実験室実験の利点と制限
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to target multiple signaling pathways and its well-characterized mechanism of action. However, this compound can also have off-target effects and may interact with other compounds in complex ways, which can complicate experimental design and interpretation.
将来の方向性
There are several areas of future research for 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide, including the development of more selective and potent inhibitors of specific RTKs, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the efficacy of this compound in different types of cancer. Additionally, there is growing interest in the use of this compound in the treatment of non-cancerous diseases, such as autoimmune disorders and cardiovascular disease.
合成法
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide is synthesized through a multistep process that involves the coupling of an N-ethyl-4-methylbenzenesulfonamide with a 2-cyano-3,3-dimethylpiperidine-1-carbonyl chloride. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product.
科学的研究の応用
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has been extensively studied for its anticancer properties and has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines. In addition to its direct effects on cancer cells, this compound has also been shown to modulate the tumor microenvironment and enhance the antitumor immune response.
特性
IUPAC Name |
3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20-25(23,24)14-8-7-13(2)15(11-14)17(22)21-10-6-9-18(3,4)16(21)12-19/h7-8,11,16,20H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAELHBYAUPOKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC(C2C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
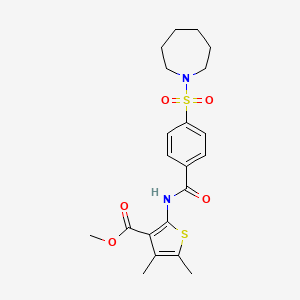
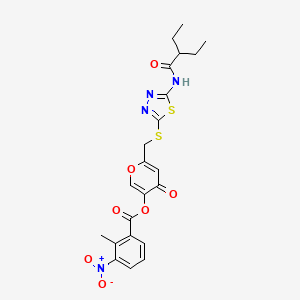
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

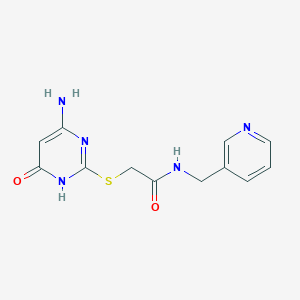
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)
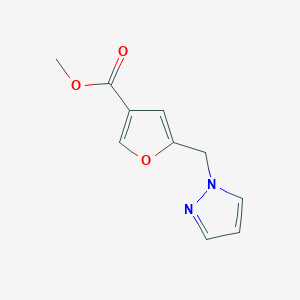
![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)
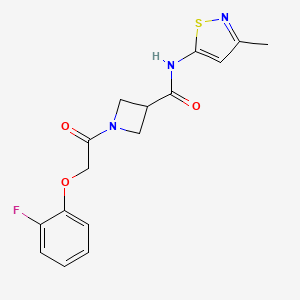
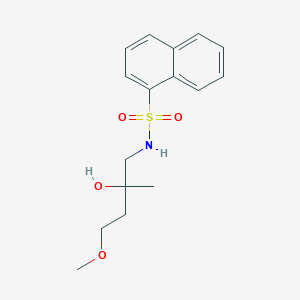
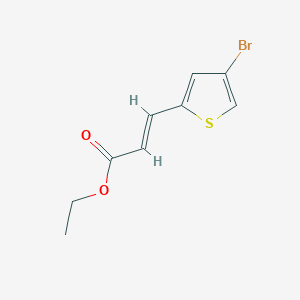
![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)